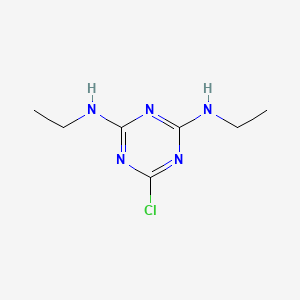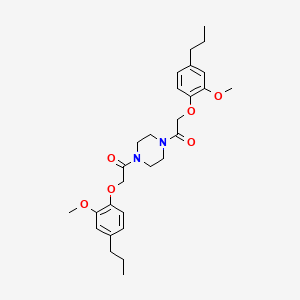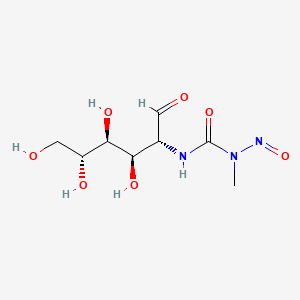
2-(5-Furan-2-yl-1H-pyrazol-3-yl)-naphthalen-1-ol
Vue d'ensemble
Description
“5-(Furan-2-yl)-1H-pyrazol-3-yl methanol” is a chemical compound with the molecular formula C8H8N2O2 and a molecular weight of 164.164 . It’s also known under several synonyms, including “5-2-furyl-1h-pyrazol-3-yl methanol” and “5-furan-2-yl-1h-pyrazol-3-yl methanol” among others .
Molecular Structure Analysis
The molecule of “5-(Furan-2-yl)-1H-pyrazol-3-yl methanol” contains a furan ring and a pyrazole ring . The structure can be represented by the SMILES notation: C1=COC(=C1)C2=NNC(=C2)CO .Physical And Chemical Properties Analysis
The compound “5-(Furan-2-yl)-1H-pyrazol-3-yl methanol” has a density of 1.335g/cm3, a boiling point of 400.8ºC at 760 mmHg, and a melting point of 159ºC .Applications De Recherche Scientifique
Inhibitor of Fe-S Cluster-Dependent Aconitase
SMR000071098 has been identified as an inhibitor of Fe-S cluster-dependent aconitase . Aconitase is an enzyme that catalyzes the stereo-specific isomerization of citrate to isocitrate via cis-aconitate in the tricarboxylic acid cycle, a non-redox-active process. Inhibition of this enzyme could have implications in the study of energy production in cells.
Interactions with Suf Proteins
The compound is known to interact with Suf proteins to inhibit iron-sulfur (Fe-S) cluster assembly . The Suf system is involved in Fe-S cluster biogenesis, which is crucial for various cellular processes including DNA repair, protein translation, and metabolism. Studying these interactions could provide insights into these fundamental biological processes.
Potential Applications in Pharmacokinetics
The compound has certain physicochemical properties that suggest potential applications in pharmacokinetics . For instance, it has high GI absorption and is BBB permeant . These properties could make it a candidate for drug development, particularly for conditions that require drug delivery across the blood-brain barrier.
Potential Applications in Medicinal Chemistry
SMR000071098 has certain properties that suggest potential applications in medicinal chemistry . For example, it has a synthetic accessibility score of 2.42 , which suggests that it could be relatively easy to synthesize. This could make it a useful compound in the development of new drugs or therapeutic agents.
Potential Applications in Bioavailability Studies
The compound has a bioavailability score of 0.55 , which suggests that it could be moderately bioavailable. This could make it a useful compound in bioavailability studies, which are crucial in drug development to determine the extent and rate at which a drug reaches its site of action.
Potential Applications in Safety Studies
The safety profile of SMR000071098 could make it a useful compound in safety studies . For instance, it has certain hazard statements associated with it, such as H302, H315, H319, and H335 . Studying these hazards could provide valuable information about the safety of this compound and similar compounds.
Safety and Hazards
Propriétés
IUPAC Name |
2-[5-(furan-2-yl)-1H-pyrazol-3-yl]naphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2/c20-17-12-5-2-1-4-11(12)7-8-13(17)14-10-15(19-18-14)16-6-3-9-21-16/h1-10,20H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFKOSNMJAYSCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C3=NNC(=C3)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Furan-2-yl-1H-pyrazol-3-yl)-naphthalen-1-ol | |
CAS RN |
429653-28-1 | |
| Record name | 2-[5-(furan-2-yl)-1H-pyrazol-3-yl]naphthalen-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(1R,2Z,4E,6E,10R,12E,16S,21S)-16,20-dihydroxy-21-methoxy-3-methyl-10-phenyl-9-azabicyclo[17.3.0]docosa-2,4,6,12,19-pentaene-8,18-dione](/img/structure/B1681771.png)




